molecular formula C12H16ClFN2 B8646066 1-(2-Chloroethyl)-4-(2-fluorophenyl)piperazine

1-(2-Chloroethyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B8646066
M. Wt: 242.72 g/mol
InChI Key: IQDFWSKNCYSDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C12H16ClFN2 and its molecular weight is 242.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClFN2

Molecular Weight

242.72 g/mol

IUPAC Name

1-(2-chloroethyl)-4-(2-fluorophenyl)piperazine

InChI

InChI=1S/C12H16ClFN2/c13-5-6-15-7-9-16(10-8-15)12-4-2-1-3-11(12)14/h1-4H,5-10H2

InChI Key

IQDFWSKNCYSDSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCl)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (1 mL) was added dropwise to an ice-cooled solution of 1-(2-hydroxyethyl)-4-(2-fluorophenyl)piperazine (300 mg) and pyridine (1 mL) in benzene (20 mL). After 30 minutes the solution was brought to room temperature and then the flask was immersed in a 60° C. oil bath for 1 hour. The layers were separated and the aqueous fraction was extracted with ethyl acetate (2×20 mL). The combined organic fractions were dried over sodium sulfate and the solvent was removed in vacuo, giving the desired product as a yellow solid (58.6 mg, 18%). ESI-MS m/z 243 (MH+).
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
18%

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